2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid
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Overview
Description
2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid is a fluorinated organic compound with the molecular formula C8H12F2O3. This compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a hydroxyacetic acid moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4,4-difluorocyclohexanone with a suitable reagent to introduce the hydroxyacetic acid moiety under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes involving fluorinated molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical reactions. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
2-(4,4-Difluorocyclohexyl)acetic acid: Similar in structure but lacks the hydroxy group.
3-(4,4-Difluorocyclohexyl)-2-hydroxypropanoic acid: Contains an additional carbon in the hydroxyacetic acid moiety.
Uniqueness: 2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid is unique due to the combination of the cyclohexyl ring with fluorine atoms and the hydroxyacetic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H12F2O3 |
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Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-(4,4-difluorocyclohexyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H12F2O3/c9-8(10)3-1-5(2-4-8)6(11)7(12)13/h5-6,11H,1-4H2,(H,12,13) |
InChI Key |
NMCSTBNTMNVLHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(C(=O)O)O)(F)F |
Origin of Product |
United States |
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